molecular formula C21H23NO4S B13290835 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid

Cat. No.: B13290835
M. Wt: 385.5 g/mol
InChI Key: UHGACWRTDMBMEV-UHFFFAOYSA-N
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid is a chiral amino acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the α-amino moiety and a methylthio (-SMe) substituent at the C5 position of the pentanoic acid backbone. The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS) due to its orthogonality and ease of removal under mild basic conditions.

Properties

Molecular Formula

C21H23NO4S

Molecular Weight

385.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid

InChI

InChI=1S/C21H23NO4S/c1-27-12-6-11-19(20(23)24)22-21(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,22,25)(H,23,24)

InChI Key

UHGACWRTDMBMEV-UHFFFAOYSA-N

Canonical SMILES

CSCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methylsulfanyl)pentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the production of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methylsulfanyl)pentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Piperidine

Major Products Formed

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methylsulfanyl)pentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methylsulfanyl)pentanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the coupling of amino acids. The protecting group can be selectively removed by treatment with a base like piperidine, allowing for further functionalization of the amino group. This selective protection and deprotection mechanism is crucial in the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs are summarized in Table 1.

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Substituent at C5 Molecular Weight (g/mol) Key Properties/Applications References
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid (Target Compound) Methylthio (-SMe) Not explicitly provided Potential peptide synthesis; sulfur may enhance reactivity or modulate solubility.
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-[(2-methyl-2-propanyl)oxy]-5-oxopentanoic acid tert-Butoxy oxo (-Ot-Bu-O) Not explicitly provided Increased hydrophobicity; tert-butyl groups improve steric protection in SPPS.
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid Phenyl (-Ph) Not explicitly provided Aromatic side chain for π-π interactions; potential use in hydrophobic peptide segments.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid Boc-amino, methyl branch 468.54 Dual protection (Fmoc/Boc); branched chain may alter conformational flexibility.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid Diphenyl(p-tolyl)methyl 610.74 Bulky substituent for steric hindrance; likely used in specialized peptide modifications.

Key Structural and Functional Insights

Substituent-Driven Reactivity: The methylthio group in the target compound contrasts with the tert-butoxy oxo group in ’s analog. While the former may participate in oxidation reactions (e.g., forming sulfoxides), the latter offers hydrolytic stability and enhanced steric bulk .

Physicochemical Properties: The Boc-protected amino analog () has a molecular weight of 468.54 g/mol, suggesting moderate solubility in organic solvents. The methylthio group in the target compound likely increases lipophilicity (clogP ~2–3 estimated), though precise data are lacking. Diphenyl(p-tolyl)methyl-substituted analogs () exhibit high molecular weights (~610.74 g/mol), which may limit membrane permeability in biological systems .

Synthetic Utility :

  • Compounds with tert-butyl groups () are advantageous in SPPS due to their resistance to acidic conditions, enabling orthogonal deprotection strategies .
  • The target compound’s methylthio group could serve as a handle for post-synthetic modifications (e.g., alkylation, oxidation) to introduce sulfone or sulfoxide functionalities .

Safety and Handling: Analogs such as those in and carry H302/H315/H319 hazard classifications, indicating toxicity upon ingestion, skin contact, or eye exposure. Similar precautions are presumed for the target compound . Limited ecological or toxicological data are available for most analogs, underscoring the need for rigorous handling protocols (e.g., PPE, ventilation) .

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. The fluorene moiety, which is integral to its structure, is known for contributing to various pharmacological effects. This article explores the biological activity of this compound, synthesizing findings from recent studies and case reports.

Chemical Structure

The compound features a unique structure characterized by:

  • Fluorenyl Group : Provides a hydrophobic character and influences biological interactions.
  • Methoxycarbonyl Group : Enhances solubility and stability.
  • Methylthio Group : Potentially increases reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds containing the fluorene nucleus exhibit diverse biological activities, including:

  • Antimicrobial Activity : Various derivatives have shown effectiveness against bacterial strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Fluorenone derivatives have been identified as potential topoisomerase inhibitors, which are crucial in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibitory effects against S. aureus, E. coli
AnticancerCytotoxicity against various cancer cell lines
Enzyme InhibitionInhibition of InhA enzyme in Mycobacterium tuberculosis
AntioxidantPotential to scavenge free radicals

Case Studies

  • Antimicrobial Efficacy : A study synthesized several fluorene derivatives, including those similar to this compound). These compounds exhibited notable antimicrobial activity against both planktonic and biofilm states of bacteria, highlighting the importance of structural modifications in enhancing efficacy .
  • Anticancer Activity : Another investigation focused on the antiproliferative properties of fluorenone derivatives. The introduction of specific side chains significantly improved their activity against cancer cell lines, indicating that similar modifications could enhance the biological profile of this compound) .
  • Inhibition of Mycobacterium tuberculosis : Research demonstrated that certain derivatives effectively inhibited the InhA enzyme, crucial for fatty acid synthesis in Mycobacterium tuberculosis. This suggests that compounds with a similar backbone may offer therapeutic potential against resistant strains .

Research Findings

Recent studies have delved into the mechanisms underlying the biological activities of fluorene-based compounds:

  • Mechanism of Action : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
  • Cytotoxic Mechanisms : Anticancer properties are often linked to the induction of apoptosis in cancer cells through various signaling pathways .

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